Dihydrogen phosphite

Description

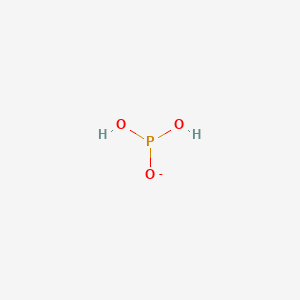

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dihydrogen phosphite | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3P/c1-4(2)3/h1-2H/q-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBIZNCSZLTDPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O3P- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420104 | |

| Record name | dihydrogen phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.988 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69824-88-0 | |

| Record name | dihydrogen phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of Dihydrogen Phosphite

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dihydrogen phosphite anion, systematically known as hydrogenphosphonate, is a phosphorus oxoanion with the chemical formula [H₂PO₃]⁻. It is the conjugate base of phosphorous acid (more accurately, phosphonic acid). A comprehensive understanding of its chemical structure and bonding is crucial for various scientific disciplines, including materials science, coordination chemistry, and potentially in the context of drug development where it may act as a counterion or a ligand. This guide provides a detailed technical overview of the molecular geometry, bonding characteristics, and the experimental and computational methodologies used to elucidate its structure.

Tautomerism and Electronic Structure

A critical aspect of understanding this compound lies in the tautomerism of its parent acid, phosphorous acid. While often written as P(OH)₃, phosphorous acid predominantly exists as the tautomer phosphonic acid, HP(O)(OH)₂.[1] This form is a diprotic acid, with pKa values of approximately 1.3 and 6.7.[1][2] The this compound anion is formed upon the loss of the first proton from the hydroxyl group.

The Lewis structure of the this compound anion, [HPO₂(OH)]⁻, features a central phosphorus atom bonded to a hydrogen atom, a hydroxyl group, and two oxygen atoms. One of the oxygen atoms carries a formal negative charge, while the other is double-bonded to the phosphorus atom to satisfy the octet rule, though resonance delocalizes this charge. The phosphorus atom in this compound is in the +3 oxidation state.

Molecular Geometry and Bonding

The molecular geometry of the this compound anion is predicted by Valence Shell Electron Pair Repulsion (VSEPR) theory to be tetrahedral around the central phosphorus atom. The phosphorus atom is bonded to four other atoms (one hydrogen and three oxygen atoms), and there are no lone pairs on the phosphorus atom in the dominant resonance structure.

Experimental determination of the crystal structures of various this compound salts through single-crystal X-ray diffraction confirms this tetrahedral geometry. These studies provide precise measurements of bond lengths and angles.

Quantitative Data on Bond Lengths and Angles

The following table summarizes typical bond lengths and angles for the this compound anion, compiled from crystallographic data of its salts. It is important to note that these values can vary slightly depending on the counter-ion and the crystal packing forces.

| Parameter | Atom Pair/Triplet | Typical Value Range | Source |

| Bond Lengths | |||

| P-O | 1.497 - 1.516 Å | [3][4] | |

| P-OH | ~1.543 - 1.550 Å | [3][4] | |

| P-H | ~1.32 pm (in parent acid) | [1] | |

| Bond Angles | |||

| O-P-O | 107.5° - 114.8° | [3][4] | |

| O-P-OH | ~109.1° (in similar compounds) | [4] | |

| H-P-O | ~104.0° - 108.9° (in similar compounds) | [4] |

Experimental and Computational Elucidation of Structure

Experimental Protocols

Single-crystal X-ray diffraction is the primary experimental technique for determining the precise atomic arrangement in the solid state.

-

Methodology: A suitable single crystal of a this compound salt is grown by methods such as slow evaporation of a saturated solution. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected on a detector. The resulting data on the intensities and angles of the diffracted beams are used to calculate the electron density map of the crystal, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

Neutron diffraction is a powerful complementary technique to X-ray diffraction, particularly for accurately locating hydrogen atoms.

-

Methodology: Similar to X-ray diffraction, a single crystal is required. The crystal is bombarded with a beam of neutrons. Neutrons are scattered by the atomic nuclei, and the resulting diffraction pattern is analyzed. Because neutrons are particularly sensitive to the light nuclei of hydrogen, this technique provides more accurate positions for the hydrogen atoms in the P-H and O-H bonds of the this compound anion compared to X-ray diffraction.[5]

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the this compound anion.

-

Methodology: In Fourier-Transform Infrared (FTIR) spectroscopy, a sample is exposed to infrared radiation, and the absorption of radiation at specific frequencies corresponding to the vibrational modes of the molecule is measured. In Raman spectroscopy, a sample is irradiated with a monochromatic laser, and the scattered light is analyzed. The frequency shifts in the scattered light correspond to the vibrational modes. The presence of characteristic bands for P-H, P-O, and O-H stretching and bending vibrations helps to confirm the structure of the anion.

Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling the structure and properties of the this compound anion.

-

Methodology: The geometry of the this compound anion is optimized using a specified functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[6] These calculations yield the lowest energy conformation of the ion, providing theoretical values for bond lengths and angles. The results from DFT calculations are generally in excellent agreement with experimental data obtained from X-ray and neutron diffraction.[6] Vibrational frequencies can also be calculated and compared with experimental IR and Raman spectra to further validate the computed structure.

Visualization of the this compound Structure

The following diagrams illustrate the Lewis structure and the three-dimensional tetrahedral geometry of the this compound anion.

Caption: Lewis structure of the this compound anion.

Caption: 3D representation of the tetrahedral geometry of this compound.

Relevance in Drug Development

While not a direct signaling molecule, the this compound anion is relevant to drug development professionals in several contexts:

-

Counterion: It can be used as a counterion for basic drug molecules, influencing properties such as solubility, stability, and bioavailability.

-

Ligand in Coordination Chemistry: this compound can act as a ligand, forming coordination complexes with metal ions. Some of these metal complexes may exhibit interesting biological activities.

-

Building Block for Organophosphorus Compounds: The parent acid, phosphonic acid, is a precursor in the synthesis of various organophosphorus compounds, some of which are investigated for their therapeutic potential.

Conclusion

The this compound anion, [HPO₂(OH)]⁻, possesses a well-defined tetrahedral structure around a central phosphorus atom. Its geometry and bonding have been thoroughly characterized by a combination of experimental techniques, most notably single-crystal X-ray and neutron diffraction, and corroborated by computational methods such as Density Functional Theory. The quantitative data on its bond lengths and angles provide a solid foundation for understanding its chemical behavior. For professionals in drug development, this compound is a relevant chemical entity, primarily as a potential counterion and a ligand in the design of novel coordination compounds.

References

Dihydrogen Phosphite: Chemical Identity and Properties

Dihydrogen phosphite is an inorganic anion derived from the deprotonation of phosphorous acid. It is a key intermediate in various chemical processes and plays a role in the chemistry of phosphorus compounds. This guide provides the fundamental chemical formula and molecular weight of the this compound ion.

Chemical Formula and Molecular Weight

The essential properties of the this compound ion are summarized in the table below.

| Property | Value | Citation |

| Chemical Formula | H₂PO₃⁻ | [1][2] |

| Molecular Weight | 80.988 g/mol | [1] |

| Alternate Formula | H₂O₃P⁻ | [1] |

This compound is the conjugate base of phosphorous acid.[1] The ion consists of a central phosphorus atom bonded to oxygen and hydrogen atoms. While the term can refer to the anion itself, it is also found in various salts, such as sodium this compound (NaH₂PO₃) and potassium this compound (KH₂PO₃).[3][4]

References

what is the CAS number for potassium dihydrogen phosphite

An In-depth Technical Guide to Potassium Dihydrogen Phosphite

CAS Number: 13977-65-6[1][2][3][4]

This guide provides a comprehensive technical overview of potassium this compound (KH₂PO₃), intended for researchers, scientists, and professionals in drug development. It covers the compound's chemical and physical properties, its unique mechanism of action, detailed experimental protocols for its synthesis, and its primary applications.

Chemical and Physical Properties

Potassium this compound, also known as monopotassium phosphite, is an inorganic salt of phosphorous acid.[2] It is characterized as a white, crystalline solid that is highly soluble in water.[2][5] Unlike the more common potassium dihydrogen phosphate (KH₂PO₄), the phosphorus in phosphite is in the +3 oxidation state, which is key to its distinct chemical behavior and biological activity.[2][6]

Table 1: Chemical Identifiers and Properties of Potassium this compound

| Property | Value | References |

| CAS Number | 13977-65-6 | [1][2][3][4] |

| Molecular Formula | H₂KO₃P (or KH₂PO₃) | [1][7] |

| Molecular Weight | ~120.09 g/mol | [1] |

| Appearance | White crystalline powder | [1][2][8] |

| Purity | ≥98.0% | [8] |

| pH (1% solution) | 4.0 - 5.0 | [8] |

| Synonyms | Monopotassium phosphite, Phosphorous acid dihydrogen potassium salt | [1][2] |

| InChI Key | BZHCGFBZBPVRFE-UHFFFAOYSA-N |

Mechanism of Action: A Dual Role in Plant Defense

Potassium this compound is recognized for its dual-action mechanism, particularly in agricultural applications where it functions as both a direct antifungal agent and an indirect plant defense stimulator.[9] This makes it a subject of interest for understanding induced resistance pathways, which can have broader implications in biological systems.

Direct Action: At higher concentrations, the phosphite ion exhibits direct fungistatic activity by inhibiting the mycelial growth and spore germination of various pathogens, particularly oomycetes like Phytophthora.[9] The mechanism is believed to involve the disruption of phosphorus metabolism within the fungal cells, including the inhibition of key phosphorylation reactions.[9]

Indirect Action (Plant Defense Priming): The most significant mode of action is its ability to prime the plant's innate immune system, a phenomenon known as Systemic Acquired Resistance (SAR).[6] Phosphite is highly mobile within the plant and can be transported systemically through both the xylem and phloem.[7][10] This systemic presence triggers a cascade of defense responses, effectively acting like a "vaccine" for the plant.[2][6]

The key defense responses induced by phosphite include:

-

Production of Phytoalexins: Low-molecular-weight antimicrobial compounds that accumulate at the site of infection.[6][7]

-

Activation of Pathogenesis-Related (PR) Proteins: Including chitinases and glucanases, which can degrade fungal cell walls.[6][9]

-

Generation of Reactive Oxygen Species (ROS): Such as hydrogen peroxide and superoxide anions, which are involved in defense signaling and can directly harm pathogens.[6][11]

-

Cell Wall Strengthening: Through the deposition of lignin and callose, creating a physical barrier to prevent pathogen penetration.[2][6][7]

This priming effect means that upon subsequent pathogen attack, the plant mounts a faster and more robust defense response.[9][11]

References

- 1. scribd.com [scribd.com]

- 2. Page loading... [guidechem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. CN106672929A - Method for preparing potassium this compound - Google Patents [patents.google.com]

- 5. Four preparation methods of potassium dihydrogen phosphate [lygshuren.com]

- 6. wellyoutech.com [wellyoutech.com]

- 7. bartlett.com [bartlett.com]

- 8. valudor.com [valudor.com]

- 9. mdpi.com [mdpi.com]

- 10. ROS and Oxidative Response Systems in Plants Under Biotic and Abiotic Stresses: Revisiting the Crucial Role of Phosphite Triggered Plants Defense Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. daneshyari.com [daneshyari.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Dihydrogen Phosphite Salts

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrogen phosphite (B83602) salts, derived from phosphorous acid, are gaining attention in pharmaceutical sciences for their potential to enhance the physicochemical properties of active pharmaceutical ingredients (APIs).[1] Characterized by the [H₂PO₃]⁻ anion, these salts can improve critical parameters such as aqueous solubility and stability, which are often significant hurdles in drug development.[1] This guide provides a comprehensive overview of the core physical and chemical properties of dihydrogen phosphite salts, details key experimental protocols for their characterization, and illustrates relevant workflows for their application in a research and development setting.

Physical Properties

The physical characteristics of this compound salts are fundamental to their handling, formulation, and application. Key properties for common salts are summarized below.

Data Presentation: Physical Properties of this compound Salts

| Property | Sodium this compound (NaH₂PO₃) | Potassium this compound (KH₂PO₃) | This compound Anion ([H₂PO₃]⁻) |

| Molecular Formula | H₂NaO₃P | KH₂PO₃[2] | H₂O₃P⁻[3] |

| Molecular Weight | 103.978 g/mol | 120.09 g/mol [2] | 80.988 g/mol [3] |

| Appearance | - | White crystalline powder[2][4] | - |

| Solubility | - | Soluble in water, insoluble in alcohol.[2] Described as easily soluble in water.[4] | - |

Note: Comprehensive, publicly available data for many specific this compound salts is limited. The properties listed are based on available database entries and supplier specifications.

Chemical Properties

The chemical behavior of this compound salts dictates their utility in various applications, from serving as pharmaceutical counterions to their role in chemical synthesis.

Acid-Base Properties

The this compound anion ([H₂PO₃]⁻) is the conjugate base of phosphorous acid (H₃PO₃). Phosphorous acid is a diprotic acid, meaning it can donate two protons. The relevant pKa values are crucial for understanding the pH-dependent behavior of these salts in solution. The first dissociation yields the this compound anion.

-

H₃PO₃ ⇌ [H₂PO₃]⁻ + H⁺ (pKa1)

-

[H₂PO₃]⁻ ⇌ [HPO₃]²⁻ + H⁺ (pKa2)

The pKa1 value is essential for determining the pH range in which the this compound salt is the predominant species.

Thermal Stability

The thermal stability of a salt is critical for determining appropriate storage conditions, shelf life, and manufacturing processes (e.g., drying, milling).[5] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the decomposition and phase transitions of these salts upon heating.[6][7] For instance, studies on related compounds like aluminum tris-dihydrogen phosphate (B84403) show decomposition into amorphous intermediates and subsequent conversion to other phosphate forms at higher temperatures.[8][9] The thermal degradation of organophosphates often involves the elimination of an alkene to yield phosphoric acid, which then undergoes condensation.[10]

Redox Properties

The phosphite ion contains phosphorus in a +3 oxidation state, making it a potential reducing agent. Disodium hydrogen phosphite, for example, is noted for its reducing properties.[11] This characteristic is important as it can influence the stability of the API it is paired with and its compatibility with other excipients in a formulation.

Relevance in Drug Development

Approximately 80% of API candidates in drug development exhibit low aqueous solubility, leading to poor bioavailability.[1] Forming salts is a primary strategy to overcome this challenge. Dihydrogen phosphate (a close relative) and, more recently, this compound salts and their ionic cocrystals with phosphoric acid, have emerged as valuable tools.[1]

Key Advantages:

-

Enhanced Solubility: By forming a salt with an ionizable API, the overall solubility of the compound can be significantly increased.

-

Improved Stability: Salt formation can lead to a more stable crystalline form compared to the free base or other salt alternatives.[1]

-

Pharmaceutical Acceptability: Phosphoric acid is a pharmaceutically acceptable coformer, making these salts relevant and safe for drug products.[1]

A logical workflow for utilizing this compound salts in drug development involves identifying a poorly soluble API, synthesizing its this compound salt, and then characterizing the new salt form to confirm improved properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. echemi.com [echemi.com]

- 3. This compound | H2O3P- | CID 5460622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Rudong Huayun Chemical Co., Ltd.--Potassium this compound [huayunchem.com]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. infinitalab.com [infinitalab.com]

- 8. Stability, structure, dynamics and thermal properties of C-type aluminium tris-dihydrogen phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. benchchem.com [benchchem.com]

- 11. Disodium hydrogen phosphite - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Characterization of Strontium Dihydrogenphosphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of strontium dihydrogenphosphite, Sr(H2PO3)2. This document details a feasible synthesis methodology, presents key quantitative data in structured tables, and illustrates the experimental workflow through clear diagrams.

Synthesis of Strontium Dihydrogenphosphite

The synthesis of strontium dihydrogenphosphite can be achieved through the reaction of a strontium salt with phosphorous acid in an aqueous solution. The following protocol is based on established methods for the synthesis of alkaline earth metal phosphites.

Experimental Protocol

A detailed experimental protocol for the synthesis of strontium dihydrogenphosphite is outlined below. This procedure is adapted from the synthesis of related alkaline earth phosphites and is expected to yield high-purity, crystalline Sr(H2PO3)2.

Materials:

-

Strontium carbonate (SrCO3)

-

Phosphorous acid (H3PO3)

-

Deionized water

-

Ethanol (80% solution)

Procedure:

-

An aqueous solution of phosphorous acid (1 M) is prepared by dissolving the appropriate amount of H3PO3 in deionized water.

-

Strontium carbonate is slowly added in stoichiometric amounts to the phosphorous acid solution under constant stirring. The reaction proceeds with the evolution of carbon dioxide gas.

-

The resulting solution is heated to 333 K (60 °C) for several hours to ensure the completion of the reaction.[1]

-

The solution is then allowed to cool slowly to room temperature.

-

Large, colorless, block-shaped crystals of strontium dihydrogenphosphite will deposit after a few days.[1]

-

The crystals are collected by filtration.

-

The collected crystals are washed with an 80% ethanol solution to remove any soluble impurities.[1]

-

The final product is dried under ambient conditions.

Characterization of Strontium Dihydrogenphosphite

A thorough characterization of the synthesized strontium dihydrogenphosphite is essential to confirm its identity, purity, and structural properties. The primary techniques employed are X-ray crystallography, vibrational spectroscopy (FTIR and Raman), and thermal analysis (TGA/DSC).

Crystallographic Data

Single-crystal X-ray diffraction analysis has been performed on strontium dihydrogenphosphite, providing detailed information about its crystal structure. The compound crystallizes in a triclinic system, and the key crystallographic parameters are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | Sr(H2PO3)2 | [1] |

| Molecular Weight | 249.59 g/mol | [1] |

| Crystal System | Triclinic | [1] |

| Space Group | P1 | [1] |

| a | 5.797(1) Å | [1] |

| b | 7.206(1) Å | [1] |

| c | 8.068(1) Å | [1] |

| α | 97.87(1)° | [1] |

| β | 104.51(1)° | [1] |

| γ | 106.55(1)° | [1] |

| Volume | 304.78(8) Å3 | [1] |

| Z | 2 | [1] |

| Calculated Density | 2.720 Mg/m3 | [1] |

Vibrational Spectroscopy

Expected FTIR and Raman Peaks for the [H2PO3]- Anion:

| Vibrational Mode | Expected Wavenumber Range (cm-1) | Description |

| ν(P-H) | 2300 - 2450 | P-H stretching |

| ν(O-H) | 2800 - 3200 | O-H stretching (hydrogen-bonded) |

| νas(PO2) | 1150 - 1250 | Asymmetric PO2 stretching |

| νs(PO2) | 1050 - 1150 | Symmetric PO2 stretching |

| δ(POH) | 800 - 950 | P-O-H bending |

| δ(OPH) | 950 - 1050 | O-P-H bending |

| ω(PO2) | 500 - 600 | PO2 wagging |

| τ(PO2) | 300 - 400 | PO2 twisting |

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into the thermal stability and decomposition behavior of a compound. Although specific TGA/DSC data for strontium dihydrogenphosphite is not available, the thermal decomposition of analogous alkaline earth phosphates and phosphites has been studied. For instance, the thermal decomposition of barium hydrogen phosphate (BaHPO4) begins above 370 °C, leading to the formation of barium pyrophosphate (Ba2P2O7) and the loss of water.[2] Similarly, calcium dihydrogen phosphate monohydrate (Ca(H2PO4)2·H2O) undergoes a multi-step dehydration and decomposition process, ultimately forming calcium polyphosphate (Ca(PO3)2) at temperatures above 500 °C.[3]

Based on these analogies, the thermal decomposition of strontium dihydrogenphosphite is expected to proceed via the following general pathway:

-

Dehydration: Loss of any lattice or coordinated water molecules (if present).

-

Condensation and Decomposition: The dihydrogenphosphite anions will likely undergo condensation and disproportionation reactions at elevated temperatures, leading to the formation of strontium phosphates and the evolution of phosphine (PH3) and water.

-

Final Product: The final decomposition product at high temperatures is expected to be a stable strontium phosphate species, such as strontium pyrophosphate (Sr2P2O7) or strontium polyphosphate (Sr(PO3)2).

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of strontium dihydrogenphosphite. The synthesis can be readily achieved through a straightforward aqueous reaction, and the resulting product can be thoroughly characterized using standard analytical techniques. While specific spectroscopic and thermal analysis data for Sr(H2PO3)2 are not extensively reported, this guide offers a robust framework for its preparation and analysis based on well-established chemical principles and data from analogous compounds. This information is intended to be a valuable resource for researchers and professionals working in materials science, inorganic chemistry, and related fields.

References

Unveiling the Crystal Architecture of Guanidinium Dihydrogen Phosphite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of guanidinium dihydrogen phosphite, CH₆N₃⁺·H₂PO₃⁻. The information presented herein is curated for researchers, scientists, and professionals in drug development who are interested in the material properties and solid-state chemistry of guanidinium salts. This document summarizes key crystallographic data, details experimental protocols for its synthesis and characterization, and visualizes the experimental workflow.

Crystallographic Data Summary

The crystal structure of guanidinium this compound has been determined and redetermined, providing a clear understanding of its solid-state arrangement.[1][2] The compound crystallizes in the monoclinic system with the non-centrosymmetric space group P2₁. This lack of a center of symmetry is a prerequisite for certain physical properties, such as pyroelectricity and second-harmonic generation.[3] The crystal data and key geometric parameters are summarized in the tables below for easy reference and comparison.

Table 1: Crystal Data for Guanidinium this compound [1]

| Parameter | Value |

| Formula | CH₆N₃⁺·H₂PO₃⁻ |

| Molecular Weight | 141.07 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 4.5268 (3) Å |

| b | 7.4711 (5) Å |

| c | 9.1856 (6) Å |

| β | 100.631 (2)° |

| Volume | 305.33 (3) ų |

| Z | 2 |

| Calculated Density (Dₓ) | 1.534 Mg m⁻³ |

| Radiation | Mo Kα |

| Temperature | 293 (2) K |

Table 2: Selected Bond Lengths and Angles for Guanidinium this compound [1]

| Bond/Angle | Length (Å) / Angle (°) |

| Guanidinium Cation (CH₆N₃⁺) | |

| Average C—N | 1.325 (2) |

| Average N—C—N | 120.0 (2) |

| This compound Anion (H₂PO₃⁻) | |

| Average P—O | 1.523 (2) |

| Average O—P—O | 111.2 (2) |

Molecular and Crystal Packing

The structure of guanidinium this compound is characterized by a complex three-dimensional network of hydrogen bonds.[1][3] The guanidinium cation exhibits its typical planar "propeller" shape with D₃h local symmetry. The this compound anion forms chains that propagate along the polar[4] direction, linked by O—H⋯O hydrogen bonds.[1]

A significant feature of the crystal packing is the extensive network of N—H⋯O hydrogen bonds involving all six hydrogen atoms of the guanidinium cation.[1] These interactions, along with the O—H⋯O bonds, are the controlling forces in the intermolecular packing, resulting in a stable, non-centrosymmetric three-dimensional structure.[1] The phosphorus-bound hydrogen atom (P-H) is not involved in this hydrogen-bonding scheme.

Experimental Protocols

Synthesis of Guanidinium this compound Crystals

A straightforward method for the synthesis of guanidinium this compound single crystals involves the reaction of guanidinium carbonate with phosphorous acid in an aqueous solution.

Materials:

-

Guanidinium carbonate ((CH₆N₃)₂CO₃)

-

Phosphorous acid (H₃PO₃)

-

Distilled water

Procedure:

-

Dissolve 0.91 g (0.005 mol) of guanidinium carbonate and 0.82 g (0.01 mol) of phosphorous acid in 20 ml of distilled water.

-

Allow the solvent to evaporate slowly at room temperature over several days.

-

Block-shaped, colorless crystals of guanidinium this compound will form.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Instrumentation:

-

A suitable single-crystal X-ray diffractometer equipped with a Mo Kα radiation source.

Procedure:

-

A suitable single crystal of guanidinium this compound is selected and mounted on the diffractometer.

-

The unit cell parameters are determined from a set of reflections.[1]

-

Intensity data is collected at a specified temperature (e.g., 293 K).[1]

-

The structure is solved and refined using appropriate crystallographic software.

Experimental Workflow

The logical flow from synthesis to structural characterization is depicted in the following diagram:

Caption: Experimental workflow for the synthesis and structural characterization of guanidinium this compound.

Potential Applications

The non-centrosymmetric nature of the guanidinium this compound crystal structure suggests potential for applications in nonlinear optics and as a pyroelectric material.[3] The presence of extensive hydrogen bonding also makes it an interesting candidate for studies in crystal engineering and supramolecular chemistry. Furthermore, guanidinium compounds are of interest in pharmaceutical research for their potential role in drug development.[5]

References

An In-Depth Technical Guide to Dihydrogen Phosphite and its Conjugate Base in Acid-Base Equilibria

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the acid-base equilibria of phosphorous acid, focusing on its first dissociation product, the dihydrogen phosphite anion (H₂PO₃⁻), and its subsequent conjugate base, the hydrogen phosphite anion (HPO₃²⁻). It details the diprotic nature of phosphorous acid, presents its acid dissociation constants in a clear tabular format, and outlines the experimental methodology for their determination via potentiometric titration. Furthermore, this document explores the relevance of phosphite and its organic derivatives, phosphonates, in research and development, particularly in their role as phosphate bioisosteres in drug design and as signaling molecules in biological systems.

Introduction to Phosphorous Acid and its Ions

Phosphorous acid (H₃PO₃) is a phosphorus oxyacid that, despite its formula, is a diprotic acid, not a triprotic one.[1][2] This is due to its molecular structure; it exists predominantly as the tautomer phosphonic acid, HP(O)(OH)₂, which features one hydrogen atom directly bonded to the central phosphorus atom.[1] This P-H bond is not readily ionizable in aqueous solutions. The other two hydrogen atoms are bonded to oxygen atoms (hydroxyl groups) and are acidic, meaning they can be donated as protons (H⁺).

The nomenclature recommended by IUPAC distinguishes between the two tautomers:

-

P(OH)₃: Phosphorous acid

-

HP(O)(OH)₂: Phosphonic acid

In practice, the term "phosphorous acid" is commonly used to refer to the commercially available compound, which is the phosphonic acid tautomer.[1] The deprotonation of this acid gives rise to its conjugate bases: this compound and hydrogen phosphite.

-

First Conjugate Base: this compound, H₂PO₃⁻ (also known as hydrogen phosphonate).[1][3]

-

Second Conjugate Base: Hydrogen phosphite, HPO₃²⁻ (also known as phosphonate).[1][4]

Acid-Base Equilibria

The dissociation of phosphorous acid in water occurs in two distinct steps, each characterized by an equilibrium constant (Kₐ) and its corresponding pKₐ value (-log Kₐ).

First Dissociation: Formation of this compound

Phosphorous acid acts as a moderately weak acid, donating its first proton to form the this compound anion.

Equilibrium Reaction: H₃PO₃ (aq) + H₂O (l) ⇌ H₃O⁺ (aq) + H₂PO₃⁻ (aq)

Second Dissociation: this compound as an Acid

The this compound anion is itself a weak acid and can donate a second proton to form the hydrogen phosphite anion.[1] This equilibrium is crucial for creating buffer systems around a neutral pH.[4]

Equilibrium Reaction: H₂PO₃⁻ (aq) + H₂O (l) ⇌ H₃O⁺ (aq) + HPO₃²⁻ (aq)

The logical relationship of this two-step dissociation is illustrated below.

Quantitative Analysis of Equilibria

The acid dissociation constants (pKₐ) quantify the strength of phosphorous acid and its conjugate base at each dissociation step. These values are essential for pH calculations, buffer preparation, and understanding the speciation of phosphite in solution at a given pH. The values at 25°C are summarized below.

| Equilibrium Step | Reaction | Kₐ Value | pKₐ Value |

| First Dissociation | H₃PO₃ ⇌ H⁺ + H₂PO₃⁻ | ~5.0 x 10⁻² - 7.5 x 10⁻³ | 1.3[1][2] |

| Second Dissociation | H₂PO₃⁻ ⇌ H⁺ + HPO₃²⁻ | ~2.0 x 10⁻⁷ - 6.2 x 10⁻⁸ | 6.7[1][2] |

Note: Reported Kₐ values can vary slightly between sources.

Experimental Determination of pKₐ

The pKₐ values of polyprotic acids like phosphorous acid are commonly determined experimentally using potentiometric titration.[5] This involves titrating a solution of the acid with a strong base and monitoring the pH change with a pH meter.

Principle

As a strong base (e.g., NaOH) is added to the phosphorous acid solution, the protons are neutralized sequentially. A plot of pH versus the volume of titrant added produces a titration curve with two distinct equivalence points and two buffer regions. The pH at the midpoint of each buffer region (the half-equivalence point) is equal to the pKₐ for that dissociation step.[5][6]

-

At the first half-equivalence point: [H₃PO₃] = [H₂PO₃⁻], so pH = pKₐ₁

-

At the second half-equivalence point: [H₂PO₃⁻] = [HPO₃²⁻], so pH = pKₐ₂

Experimental Protocol

Apparatus:

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

-

Burette (50 mL)

-

Magnetic stirrer and stir bar

-

Beaker (250 mL)

-

Volumetric flasks and pipettes

Reagents:

-

Phosphorous acid solution of known concentration (e.g., 0.1 M)

-

Standardized strong base solution, such as sodium hydroxide (e.g., 0.1 M NaOH)

-

Deionized water

Procedure:

-

Preparation: Pipette a precise volume (e.g., 50.0 mL) of the 0.1 M phosphorous acid solution into the 250 mL beaker. Add a magnetic stir bar and enough deionized water to ensure the pH electrode bulb is fully submerged.

-

Setup: Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized NaOH solution over the beaker.

-

Titration: Record the initial pH of the acid solution. Begin adding the NaOH titrant in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH to stabilize and record both the total volume of NaOH added and the corresponding pH.

-

Data Collection: As the pH begins to change more rapidly near the equivalence points, reduce the volume of titrant added per increment (e.g., 0.1 mL or dropwise) to obtain a more detailed curve. Continue the titration well past the second equivalence point.

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the volume of NaOH required to reach the first and second equivalence points (the points of maximum slope, often found using a first or second derivative plot).

-

Calculate the volume of NaOH at the half-equivalence points (half the volume of the corresponding equivalence point).

-

The pH values recorded at these half-equivalence points correspond to pKₐ₁ and pKₐ₂.

-

Relevance in Research and Development

Phosphites and their organic derivatives, phosphonates, are significant in various scientific and industrial fields, including drug development and agriculture.

Phosphonates as Phosphate Mimics in Drug Design

Phosphonates (R-PO₃²⁻) are compounds containing a stable carbon-phosphorus (C-P) bond. They are frequently used in medicinal chemistry as bioisosteres of phosphates (R-O-PO₃²⁻) or carboxylates (R-COO⁻).[7][8] The C-P bond makes phosphonates resistant to enzymatic hydrolysis, which readily cleaves the ester bond (P-O-C) in phosphates.[9] This increased metabolic stability is a highly desirable property in drug candidates.

By mimicking the transition state of enzymatic reactions involving phosphates or by blocking the active sites of enzymes that process phosphate substrates, phosphonate-containing drugs can act as potent inhibitors.[7] This strategy has been successfully employed in the development of antiviral drugs (e.g., Tenofovir), antibacterial agents, and treatments for bone diseases.[8][9]

References

- 1. Phosphorous acid - Wikipedia [en.wikipedia.org]

- 2. Phosphorous Acid - SYNTHETIKA [synthetikaeu.com]

- 3. This compound | H2O3P- | CID 5460622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. brainly.com [brainly.com]

- 5. quora.com [quora.com]

- 6. egyankosh.ac.in [egyankosh.ac.in]

- 7. frontiersin.org [frontiersin.org]

- 8. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

thermal stability and decomposition of dihydrogen phosphite

An In-depth Technical Guide on the Thermal Stability and Decomposition of Dihydrogen Phosphite (B83602) and its Salts

Disclaimer: The following technical guide addresses the . Direct and extensive research on the thermal properties of phosphorous acid (H₃PO₃), which exists in equilibrium with its dihydrogen phosphite tautomer, is limited in publicly accessible literature. Therefore, this guide has been constructed by drawing heavily on data from its more commonly studied inorganic salts, primarily ammonium (B1175870) this compound (NH₄H₂PO₄) and sodium this compound (NaH₂PO₃). The thermal behaviors and decomposition pathways described for these salts provide critical insights into the potential thermal degradation mechanisms of the parent acid, though direct empirical analysis is recommended for confirmation.

Executive Summary

This compound and its salts are compounds of significant interest due to their applications in various fields, including as flame retardants, fertilizers, and chemical intermediates. Their thermal stability and decomposition pathways are critical parameters for their safe handling, storage, and efficacy in high-temperature applications. This guide provides a comprehensive overview of the thermal decomposition of this compound salts, detailing the decomposition mechanisms, products, and the analytical techniques used for their characterization. Quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are summarized, and generalized experimental protocols for these analyses are provided.

Thermal Stability and Decomposition Pathways

The thermal decomposition of this compound is highly dependent on the associated cation. The decomposition mechanisms for ammonium and sodium salts differ significantly, leading to different products and decomposition temperatures.

Ammonium this compound (ADP)

Ammonium this compound (ADP), also known as monoammonium phosphate (B84403) (MAP), generally decomposes in a multi-stage process. The initial decomposition step involves the evolution of ammonia (B1221849) (NH₃) and water (H₂O), leading to the formation of phosphoric acid (H₃PO₄).[1][2] Upon further heating, the phosphoric acid undergoes condensation reactions to form pyrophosphoric acid and subsequently metaphosphoric acid.[1]

The decomposition typically begins at temperatures around 190-200°C.[1] One study identified the onset and peak decomposition temperatures of the first stage as 153.9°C and 188.1°C, respectively.[2] Further heating leads to the decomposition of the resulting phosphoric acids at higher temperatures.

The overall decomposition pathway can be summarized as follows:

-

Initial Decomposition: NH₄H₂PO₄ → NH₃ + H₃PO₄

-

Condensation: 2H₃PO₄ → H₄P₂O₇ + H₂O

-

Further Condensation: nH₃PO₄ → (HPO₃)n + nH₂O

Sodium this compound

The thermal decomposition of sodium this compound (NaH₂PO₃) and its hydrates proceeds through a more complex series of disproportionation and condensation reactions. Upon heating, hydrated forms first lose water.[3] The anhydrous salt then undergoes decomposition. For instance, NaH₂PO₄·H₂O is known to decompose in several steps between 170-350°C to form sodium metaphosphate (NaPO₃).[4] Another source indicates that sodium dihydrogen phosphate treated above 240°C forms sodium trimetaphosphate.[5]

Studies on sodium hypophosphite (NaH₂PO₂) provide further insight, suggesting that phosphites can disproportionate to produce phosphine (B1218219) (PH₃) and various sodium phosphates. The decomposition of sodium hydrogen-phosphate mixtures can lead to the formation of polyphosphate salts like Na₅P₃O₁₀ and ultimately NaPO₃ at temperatures as low as 320°C.[6]

A proposed general pathway involves:

-

Dehydration (for hydrates): NaH₂PO₃·nH₂O → NaH₂PO₃ + nH₂O

-

Disproportionation/Condensation: This can lead to a mixture of products including phosphine (PH₃), hydrogen (H₂), and various sodium polyphosphates such as disodium (B8443419) dihydrogen pyrophosphate (Na₂H₂P₂O₇), sodium pyrophosphate (Na₄P₂O₇), and sodium metaphosphate (NaPO₃).

Quantitative Data

The following tables summarize the key quantitative data obtained from thermal analysis of ammonium and sodium this compound salts.

Table 1: Thermal Decomposition Data for Ammonium this compound (ADP)

| Parameter | Value | Technique | Reference |

| Initial Decomposition Temp. | ~200°C | TGA/DSC | [1] |

| Onset of 1st DTG Peak | 153.9°C | TGA | [2] |

| Peak of 1st DTG Peak | 188.1°C | TGA | [2] |

| Complete Decomposition | ~550°C | TGA | [1] |

Table 2: Thermal Decomposition Data for Sodium this compound and Related Compounds

| Compound | Decomposition Range/Temp. | Products | Technique | Reference |

| NaH₂PO₄·H₂O | 170-350°C | NaPO₃ | TGA | [4] |

| Sodium Dihydrogen Phosphate | >240°C | Sodium Trimetaphosphate | Not Specified | [5] |

| Sodium Hydrogen-Phosphate Mixtures | up to 320°C | Na₅P₃O₁₀, NaPO₃ | Not Specified | [6] |

| NaH₂PO₄·2H₂O | 40-100°C (dehydration) | NaH₂PO₄·H₂O | TGA | [3] |

| NaH₂PO₄·2H₂O | ~110°C (dehydration) | NaH₂PO₄ | TGA | [3] |

| NaH₂PO₄ | >210°C | Na₂H₂P₂O₇ | TGA | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible and accurate data on the and its salts. The following are generalized methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7]

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation:

-

Ensure the sample is pure and dry.

-

Accurately weigh 5-10 mg of the sample into a tared TGA crucible (e.g., alumina (B75360) or platinum).[7]

-

-

Atmosphere:

-

Perform the analysis under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) depending on the desired experimental conditions.

-

Use a consistent purge rate, for example, 50 cm³/min.[7]

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30°C).

-

Ramp the temperature at a linear heating rate (e.g., 10°C/min) to a final temperature that encompasses the entire decomposition profile (e.g., 600-800°C).[7]

-

-

Data Analysis:

-

Record the sample weight as a function of temperature.

-

Plot the percentage weight loss versus temperature to obtain the TGA curve.

-

Generate the first derivative of the TGA curve (the DTG curve) to identify the temperatures of the maximum rates of decomposition.[7]

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures and enthalpies.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the finely ground sample into a DSC pan (e.g., aluminum).

-

Seal the pan, using a hermetic lid if volatile products are expected.

-

-

Atmosphere:

-

Purge the DSC cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 ml/min).

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature below any expected transitions.

-

Ramp the temperature at a controlled linear rate (e.g., 10°C/min) over the desired temperature range.

-

A cooling cycle can also be programmed to observe crystallization or other transitions upon cooling.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for any endothermic or exothermic events. The extrapolated onset temperature is often taken as the transition temperature.

-

Conclusion

The are complex phenomena influenced by factors such as the presence of cations and the experimental atmosphere. While direct data on phosphorous acid is scarce, analysis of its ammonium and sodium salts reveals distinct decomposition pathways. Ammonium this compound primarily decomposes to form ammonia and phosphoric acids, whereas sodium this compound undergoes disproportionation and condensation to yield phosphine and various sodium polyphosphates. Understanding these behaviors is essential for the effective and safe application of these compounds in various industrial and research settings. The provided experimental protocols offer a foundation for further investigation into the thermal properties of these and related materials.

References

An In-depth Technical Guide on the Solubility of Potassium Dihydrogen Phosphite in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published quantitative data on the solubility of potassium dihydrogen phosphite (KH₂PO₃) in pure organic solvents is exceedingly scarce in publicly available scientific literature. Much of the available information pertains to potassium dihydrogen phosphate (KH₂PO₄), a different compound with distinct chemical properties. This guide summarizes the available qualitative data for potassium this compound, provides a general experimental protocol for solubility determination, and discusses relevant biological signaling pathways associated with phosphite.

Introduction to Potassium this compound

Potassium this compound (KH₂PO₃) is the potassium salt of phosphorous acid. It is a white, crystalline solid that is known to be highly soluble in water.[1] It has found significant application in agriculture as a fungicide and biostimulant, and as a source of phosphorus and potassium nutrition for plants.[2] Its production often involves the reaction of phosphorous acid with a potassium source, such as potassium carbonate or potassium hydroxide.[3] A notable aspect of its synthesis and purification is its precipitation from alcohol-based solutions, which points to its low solubility in such solvents.[2]

Solubility Profile in Organic Solvents

Direct, quantitative solubility data (e.g., g/100 g of solvent at various temperatures) for potassium this compound in common organic solvents is not well-documented in peer-reviewed journals. The available information is primarily qualitative and is summarized in Table 1.

Table 1: Qualitative Solubility of Potassium this compound in Various Solvents

| Solvent Family | Specific Solvent | Reported Solubility | Citation |

| Alcohols | Ethanol, "Alcohol Solvent" | Insoluble / Does not dissolve | [2] |

| Water | Water (H₂O) | Soluble / Readily Soluble | [1][2][3] |

Note: The insolubility of potassium this compound in alcohol is a key characteristic utilized in its synthesis and purification. One production method involves dissolving the reactants (potassium hydroxide and phosphorous acid) in an alcohol solvent, where the resulting potassium this compound product precipitates out of the solution.[2]

Experimental Protocol for Solubility Determination

Given the absence of specific, published protocols for determining the solubility of potassium this compound in organic solvents, a general gravimetric method is described below. This method is a standard procedure for determining the solubility of a solid in a liquid.[4][5]

Objective: To determine the saturation solubility of potassium this compound in a given organic solvent at a specific temperature.

Materials:

-

Potassium this compound (high purity)

-

Anhydrous organic solvent of interest

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with airtight caps

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Pre-weighed drying dishes

-

Vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of potassium this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

Solvent Addition: Add a precise, known volume or mass of the organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation is reached.

-

Sample Extraction: After equilibration, stop the agitation and allow the excess solid to settle. Carefully draw a sample of the supernatant (the clear liquid above the solid) using a syringe fitted with a syringe filter. The filtration step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Dispense the filtered, saturated solution into a pre-weighed drying dish. Record the exact mass of the solution transferred.

-

Drying: Place the drying dish in a vacuum oven at a suitable temperature to evaporate the solvent completely without decomposing the solute.

-

Final Weighing: Once the solvent is fully evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dried potassium this compound residue.

-

Calculation: The solubility can be calculated from the mass of the dissolved solid and the mass of the solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

Caption: Workflow for determining the solubility of a solid in a liquid.

Biological Signaling Pathways Involving Phosphite

While potassium this compound is not typically used in drug development in the same way as conventional pharmaceuticals, its role as a fungicide and biostimulant is mediated through its interaction with plant signaling pathways. Phosphite (Phi), the active anion, is a structural analog of phosphate (Pi) and can interfere with phosphate sensing and signaling.[6]

In plants, phosphite is recognized as if it were phosphate, which leads to the suppression of the plant's natural responses to phosphate starvation.[6] This includes the downregulation of genes for high-affinity phosphate transporters and acid phosphatases.[6] More recent research suggests that phosphite's beneficial effects are linked to the activation of the plant's defense pathways, involving hormones like abscisic acid (ABA), salicylic acid (SA), and jasmonic acid (JA).[7]

The following diagram illustrates a simplified model of how phosphite is thought to interfere with phosphate starvation signaling in plants.

Caption: Phosphite mimics phosphate, interfering with starvation signaling.

References

- 1. wellyoutech.com [wellyoutech.com]

- 2. CN106672929A - Method for preparing potassium this compound - Google Patents [patents.google.com]

- 3. CN1346789A - Potassium this compound and its preparing process - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphite, an Analog of Phosphate, Suppresses the Coordinated Expression of Genes under Phosphate Starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Historical Overview of Dihydrogen Phosphite Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of dihydrogen phosphite (H₂PO₃⁻), the anion of phosphorous acid, is intrinsically linked to the broader history of phosphorus chemistry, a field that burgeoned in the 18th and 19th centuries. While a singular "discovery" event for the this compound ion is not documented, its existence was implicitly established with the first successful synthesis and characterization of its parent acid, phosphorous acid (H₃PO₃). This whitepaper provides a comprehensive historical overview of the key milestones, influential scientists, and foundational experimental protocols that led to the understanding of this compound.

The Dawn of Phosphorus Chemistry: A Precursor to Discovery

The journey to understanding this compound began with the isolation of its parent element, phosphorus. In 1669, the German alchemist Hennig Brand, in his quest for the philosopher's stone, accidentally discovered phosphorus by distilling fermented urine.[1][2] This new, mesmerizing substance that glowed in the dark, which he named "phosphorus" (Greek for "light-bearer"), captivated the scientific community and set the stage for centuries of chemical exploration.[2][3]

It wasn't until over a century later that the elemental nature of phosphorus was firmly established. In 1777, the renowned French chemist Antoine Lavoisier identified phosphorus as a distinct element.[3][4] This fundamental understanding paved the way for the systematic investigation of its compounds, including its various oxygen acids.

The Emergence of Phosphorous Acid and its Anion

The late 18th and early 19th centuries marked a period of significant advancement in the synthesis of phosphorus compounds. The first documented preparation of phosphorous acid, the direct precursor to this compound, is attributed to the French chemist B.G. Le Sage in 1777.[5] His method involved the slow combustion of phosphorus in moist air.[5] This process yielded a mixture of phosphorus oxides which, upon reaction with water, would have formed phosphorous acid, and consequently, this compound ions in solution.

A more definitive and widely recognized method for the synthesis of phosphorous acid was developed by Sir Humphry Davy in 1812.[5] Davy's method involved the hydrolysis of phosphorus trichloride (PCl₃), a process that remains a fundamental route for the preparation of phosphorous acid today. The reaction can be summarized as:

PCl₃ + 3H₂O → H₃PO₃ + 3HCl

This reaction directly yields phosphorous acid, which, as a diprotic acid, dissociates in water to form this compound (H₂PO₃⁻) and, to a lesser extent, hydrogen phosphite (HPO₃²⁻) ions. Therefore, Davy's work can be considered a pivotal moment in the implicit "discovery" and availability of this compound for further study.

Key Scientists in the Historical Context

While Le Sage and Davy were instrumental in the initial synthesis of phosphorous acid, the broader understanding of phosphorus chemistry in the 19th century was significantly shaped by other notable figures:

-

Jöns Jacob Berzelius: This Swedish chemist made extensive contributions to the understanding of chemical nomenclature and the composition of various compounds, including those of phosphorus.

-

August Wilhelm von Hofmann: A prominent German chemist, his work in the mid-19th century greatly expanded the field of organic chemistry, including the synthesis of organophosphorus compounds.[6]

-

August Michaelis: Another influential German chemist, Michaelis, along with his students, systematically investigated a vast array of phosphorus compounds, further solidifying the foundations of phosphorus chemistry.[6]

Early Experimental Protocols for Phosphorous Acid Synthesis

The historical methods for preparing phosphorous acid, and by extension this compound, were rudimentary by modern standards but laid the groundwork for future refinements.

Table 1: Historical and Early Industrial Synthesis of Phosphorous Acid

| Method | Discoverer/Developer | Year | Description |

| Slow Combustion in Moist Air | B.G. Le Sage | 1777 | Phosphorus was allowed to slowly oxidize in the presence of moist air. The resulting phosphorus oxides were then dissolved in water to form a mixture of phosphorus acids, including phosphorous acid.[5] |

| Hydrolysis of Phosphorus Trichloride | Sir Humphry Davy | 1812 | Liquid phosphorus trichloride was reacted with water. The heat of the reaction was considerable, and early methods required careful control to prevent the decomposition of the product.[5] |

| Industrial Scale Hydrolysis | (Various) | Early 20th Century | Commercial production methods evolved from Davy's initial discovery. These methods focused on controlling the reaction temperature and removing the hydrochloric acid byproduct to obtain a purer product. |

Detailed Methodology: Davy's Hydrolysis of Phosphorus Trichloride (Conceptual Reconstruction)

Based on early 19th-century laboratory practices, a likely protocol for Davy's synthesis would have involved the following steps:

-

Apparatus Setup: A glass retort would be charged with a measured quantity of distilled water. The retort would be placed in a cooling bath (e.g., a vessel containing cold water or ice) to manage the exothermic reaction.

-

Reactant Addition: Phosphorus trichloride would be slowly and carefully added to the water in the retort, likely dropwise, with constant agitation. This slow addition was crucial to prevent a violent reaction and the subsequent decomposition of the phosphorous acid into phosphine and phosphoric acid.

-

Reaction Control: The temperature of the reaction mixture would be monitored and kept low by adjusting the cooling bath.

-

Product Isolation: After the reaction was complete, the resulting solution would contain phosphorous acid and hydrochloric acid. To isolate the phosphorous acid, the solution would be heated to evaporate the more volatile hydrochloric acid and some of the water.

-

Crystallization: Upon cooling the concentrated solution, crystals of phosphorous acid would form. These could then be separated from the remaining liquid by decantation or filtration.

Visualization of Key Concepts

Diagram 1: Synthesis Pathway of this compound

Caption: Synthesis of this compound via hydrolysis of PCl₃.

Diagram 2: Logical Flow of Discovery

Caption: Logical progression leading to the understanding of this compound.

Conclusion

The discovery of this compound was not a singular event but rather an inevitable consequence of the systematic exploration of phosphorus chemistry. The foundational work of early chemists like Le Sage and Davy in synthesizing phosphorous acid provided the first access to this important anion. While the historical record does not pinpoint a specific moment of "discovery" for the this compound ion itself, its existence and properties began to be understood as the chemistry of phosphorous acid and its salts were further elucidated throughout the 19th century. This historical journey, from the alchemical pursuits of Hennig Brand to the rigorous scientific investigations of Lavoisier, Davy, and their successors, laid the essential groundwork for the modern understanding and application of this compound and its derivatives in research, industry, and medicine.

References

- 1. The medicinal history of phosphorus | Feature | RSC Education [edu.rsc.org]

- 2. Hennig Brandt and the Discovery of Phosphorus | Science History Institute [sciencehistory.org]

- 3. Phosphorus: Chronicles of the epistemology of a vital element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphorus: Chronicles of the epistemology of a vital element - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US2684286A - Preparation of phosphorous acid - Google Patents [patents.google.com]

- 6. novapublishers.com [novapublishers.com]

An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving Dihydrogen Phosphite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrogen phosphite and its organic derivatives, dialkyl phosphites, are versatile reagents in synthetic chemistry, renowned for their pivotal role in the formation of carbon-phosphorus bonds. This technical guide provides a comprehensive examination of the core reaction mechanisms involving these compounds, with a primary focus on the celebrated Pudovik and Kabachnik-Fields reactions. These transformations are instrumental in the synthesis of α-hydroxyphosphonates and α-aminophosphonates, classes of compounds with significant applications in medicinal chemistry and drug development. This document details the underlying principles of this compound's reactivity, including its crucial tautomeric equilibrium, and presents a curated collection of experimental protocols and quantitative data to facilitate practical application. Furthermore, it explores the biological significance of the resulting phosphonate-containing molecules, particularly as enzyme inhibitors.

Core Concepts: The Unique Reactivity of this compound

This compound, H₃PO₃, exists in a tautomeric equilibrium with the tetracoordinated phosphonic acid form, HP(O)(OH)₂. While the equilibrium overwhelmingly favors the phosphonic acid tautomer, the tricoordinated phosphite form, P(OH)₃, is believed to be the reactive species in many reactions due to the nucleophilicity of the phosphorus atom's lone pair.[1][2] This tautomerism is central to the reactivity of this compound and its dialkyl esters ((RO)₂P(O)H), which are more commonly employed in organic synthesis.[1] The presence of the P-H bond in the dominant phosphonate form is key to its participation in hydrophosphonylation reactions.

The equilibrium between the phosphonate and phosphite forms is influenced by factors such as the electronic nature of the substituents on the phosphorus atom and the solvent.[1] Electron-withdrawing groups tend to stabilize the tricoordinated phosphite form.[1] While extensive experimental data on the tautomeric equilibrium of this compound itself is scarce, computational studies and data from its esters provide valuable insights.

Tautomeric Equilibrium of Diethyl Phosphite

The tautomerization between diethyl phosphonate and diethyl phosphite serves as a model for understanding the reactivity of dialkyl phosphites.

| Tautomer | Structure | Relative Stability |

| Diethyl Phosphonate | (EtO)₂P(O)H | Favored |

| Diethyl Phosphite | (EtO)₂P(OH) | Disfavored |

Calculated equilibrium constants for the tautomerization of various phosphites consistently show a strong preference for the tetracoordinate phosphonate form, with equilibrium constants on the order of 10⁷ to 10¹⁰ in favor of the phosphonate.[2]

The Pudovik Reaction: A Gateway to α-Functionalized Phosphonates

The Pudovik reaction, a cornerstone of organophosphorus chemistry, involves the addition of a hydrophosphoryl compound, such as a dialkyl phosphite, across a carbon-heteroatom double bond, most notably the C=N bond of an imine.[3][4] This reaction is a powerful tool for the synthesis of α-aminophosphonates.[3] The reaction is typically base-catalyzed, where the base facilitates the deprotonation of the dialkyl phosphite to generate a more nucleophilic phosphorus species.[4]

Mechanism of the Pudovik Reaction

The generally accepted mechanism for the base-catalyzed Pudovik reaction proceeds through the following steps:

-

Deprotonation: A base removes the acidic proton from the dialkyl phosphite, forming a phosphite anion.

-

Nucleophilic Attack: The nucleophilic phosphorus of the phosphite anion attacks the electrophilic carbon of the imine.

-

Protonation: The resulting nitrogen anion is protonated by the conjugate acid of the base or upon workup to yield the final α-aminophosphonate.

References

Dihydrogen Phosphite Tautomerism in Solution: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the tautomeric equilibrium of dihydrogen phosphite (phosphorous acid, H₃PO₃) in solution. It is established that this compound exists as a dynamic equilibrium between two tautomeric forms: the predominant tetracoordinated phosphonic acid, HPO(OH)₂, and the significantly minor tricoordinated phosphorous acid, P(OH)₃. This document synthesizes experimental and computational data to quantify this equilibrium, outlines detailed protocols for its investigation using ³¹P Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, and elucidates the proposed mechanism of interconversion. This guide is intended for researchers, scientists, and professionals in drug development and organophosphorus chemistry who require a comprehensive understanding of the solution-state behavior of this fundamental phosphorus oxoacid.

Introduction

This compound, commonly known as phosphorous acid, is a key intermediate in organophosphorus chemistry and holds relevance in various industrial and biological contexts. A crucial aspect of its chemistry is the prototropic tautomerism between a pentavalent, tetracoordinated species and a trivalent, tricoordinated species. The position of this equilibrium and the kinetics of interconversion are profoundly influenced by the surrounding solvent medium and have significant implications for the reactivity of this compound. While the tetracoordinated tautomer is thermodynamically dominant, the trivalent form, despite its low concentration, is often implicated in reactions where the phosphorus atom acts as a nucleophile, such as in the formation of metal complexes. A thorough understanding of this tautomerism is therefore paramount for predicting and controlling the reactivity of this compound in solution.

The Tautomeric Equilibrium

The tautomeric equilibrium of this compound in solution is represented by the interconversion of two distinct isomers:

-

Phosphonic acid (Tetracoordinated, P(V)): HPO(OH)₂

-

Phosphorous acid (Tricoordinated, P(III)): P(OH)₃

In aqueous solution, the equilibrium lies overwhelmingly towards the phosphonic acid form. This preference is attributed to the greater thermodynamic stability of the P=O double bond compared to the P-OH single bonds.

Quantitative Analysis of the Equilibrium

The equilibrium between the two tautomers can be quantified by the equilibrium constant, KT, and the Gibbs free energy of tautomerization, ΔGtaut.

dot

Methodological & Application

Application Notes and Protocols: Synthesis of Dialkyl Hydrogen Phosphites from Phosphorus Trichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of dialkyl hydrogen phosphites from phosphorus trichloride. Dialkyl hydrogen phosphites are versatile reagents in organophosphorus chemistry, serving as crucial intermediates in the production of a wide array of compounds, including α-hydroxyphosphonates, α-aminophosphonates, and flame retardants.[1][2][3] The synthesis involves the reaction of phosphorus trichloride with an appropriate alcohol. This guide outlines the reaction mechanism, provides detailed experimental protocols for the synthesis of dimethyl hydrogen phosphite and diethyl hydrogen phosphite, and includes tabulated data for easy reference.

Introduction

The synthesis of dialkyl hydrogen phosphites from phosphorus trichloride and alcohols is a fundamental and widely practiced reaction in organophosphorus chemistry.[4] The general reaction is as follows:

PCl₃ + 3 ROH → (RO)₂P(O)H + RCl + 2 HCl

Despite being named "phosphites," these compounds exist predominantly in their phosphonate tautomeric form, (RO)₂P(O)H, which contains a direct phosphorus-hydrogen bond.[5][6] This P-H bond is highly reactive and is key to the utility of dialkyl hydrogen phosphites in various subsequent chemical transformations, such as the Pudovik and Abramov reactions.[1][5]

The reaction is a vigorous exothermic process, and careful control of the reaction temperature is crucial to prevent the formation of byproducts and ensure a high yield of the desired product.[7] The reaction is typically carried out by the slow addition of phosphorus trichloride to an excess of the alcohol, often in the presence of an inert solvent to aid in temperature management.[8]

Reaction Mechanism and Workflow

The reaction proceeds through the stepwise substitution of the chlorine atoms on phosphorus trichloride with alkoxy groups from the alcohol. The initially formed trialkyl phosphite, P(OR)₃, is unstable in the presence of the hydrogen chloride generated during the reaction and undergoes dealkylation to form the dialkyl hydrogen phosphite.

The overall workflow for the synthesis of dialkyl hydrogen phosphites is depicted in the following diagram:

Caption: Overall workflow for the synthesis of dialkyl hydrogen phosphites.

Experimental Protocols

Synthesis of Dimethyl Hydrogen Phosphite

This protocol is based on the reaction of methanol with phosphorus trichloride.[7][9]

Materials:

-

Methanol (anhydrous)

-

Phosphorus trichloride (PCl₃)

-

Inert solvent (e.g., hexane)[8]

-

Ammonia gas or solution for neutralization

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer and stir bar

-

Cooling bath (ice-water or other)

-

Distillation apparatus

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, place anhydrous methanol and an inert solvent such as hexane.[8] The volume of the solvent should be at least five times the combined volume of the reactants.[8]

-

Cool the flask in a cooling bath to maintain a temperature between 5°C and 15°C.[8]

-

Slowly add phosphorus trichloride dropwise from the dropping funnel to the stirred methanol solution. The molar ratio of methanol to phosphorus trichloride should be approximately 3:1.[9]

-

Control the addition rate to maintain the reaction temperature within the desired range. The reaction is highly exothermic.

-

After the addition is complete, continue to stir the reaction mixture for an additional 10-60 minutes at the same temperature.[8][10]

-

The crude dimethyl hydrogen phosphite will form as an immiscible lower layer.[8]

-

Separate the crude product layer.

-

Neutralize the crude product with ammonia to remove residual hydrogen chloride and other acidic impurities.[7][8]

-

Filter off the resulting ammonium chloride precipitate.[10]

-

Purify the dimethyl hydrogen phosphite by vacuum distillation.[8]

Synthesis of Diethyl Hydrogen Phosphite

This protocol describes the synthesis of diethyl hydrogen phosphite from ethanol and phosphorus trichloride.[5][10]

Materials:

-

Ethanol (absolute)

-

Phosphorus trichloride (PCl₃)

-

Carbon tetrachloride or benzene (as solvent)[10]

-

Ammonia gas

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer and stir bar

-

Cooling bath

-

Distillation apparatus

Procedure:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser, add absolute ethanol and a solvent like carbon tetrachloride or benzene.[10]

-

Cool the flask in a cooling bath to 10-20°C.[10]

-

Under nitrogen protection and with stirring, add a solution of phosphorus trichloride in the same solvent dropwise over approximately 1 to 1.5 hours.[10]

-

Maintain the reaction temperature between 10°C and 20°C during the addition.[10]

-

After the addition is complete, continue stirring for another hour at the same temperature.[10]

-

Transfer the reaction mixture to a separate vessel for neutralization.

-

Neutralize the mixture with ammonia gas at 10-20°C until the pH is between 6 and 7.[10]

-

Filter off the precipitated ammonium chloride.[10]

-

Remove the solvent from the filtrate by distillation at atmospheric pressure.

-

Purify the diethyl hydrogen phosphite by vacuum distillation.[10]

Data Presentation

| Parameter | Dimethyl Hydrogen Phosphite | Diethyl Hydrogen Phosphite | Reference(s) |

| Reactants | Methanol, Phosphorus Trichloride | Ethanol, Phosphorus Trichloride | [7][10] |

| Molar Ratio (Alcohol:PCl₃) | ~ 3:1 | ~ 3:1 | [5][9] |

| Solvent | Hexane | Carbon Tetrachloride, Benzene | [8][10] |

| Reaction Temperature | 5°C to 15°C | 10°C to 20°C | [8][10] |

| Neutralizing Agent | Ammonia | Ammonia | [8][10] |

| Yield | > 80% (continuous process) | High | [7] |

| Purity | > 95% (after purification) | High | [7] |

| Boiling Point | 72-73°C @ 25 Torr | 187-188°C (atmospheric) | [6][10] |

| Density | 1.20 g/cm³ | 1.072 g/cm³ | [6][10] |

Safety Precautions

-

Phosphorus trichloride is a highly corrosive and toxic substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The reaction is highly exothermic . Proper temperature control is essential to prevent runaway reactions.

-

Hydrogen chloride gas is a toxic and corrosive byproduct. The reaction setup should include a trap to capture the evolved HCl.

-

The organic solvents used (hexane, carbon tetrachloride, benzene) are flammable and/or toxic. Handle them with care in a well-ventilated area.

Applications in Drug Development and Research

Dialkyl hydrogen phosphites are valuable precursors in the synthesis of various biologically active compounds. They are extensively used in:

-

The synthesis of α-aminophosphonates , which are phosphorus analogs of α-amino acids and exhibit a range of biological activities.

-

The preparation of bisphosphonates , a class of drugs used to treat bone disorders.

-

The synthesis of various organophosphorus pesticides and inhibitors for enzymes such as PARP-1.[7]

-

Their reactivity allows for the formation of C-P bonds, which is a key step in the synthesis of many phosphonate-containing pharmaceuticals.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. vinuthana.com [vinuthana.com]

- 3. Dimethyl Hydrogen Phosphite - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]